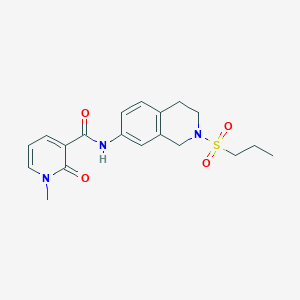

1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with intriguing properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized using a multi-step reaction process involving readily available starting materials. The initial step typically involves the condensation of a suitable 1-methyl-2-oxo precursor with a propylsulfonyl-substituted tetrahydroisoquinoline derivative under acidic or basic conditions. The reaction is followed by a cyclization step to form the dihydropyridine ring. Specific reagents, solvents, and temperature conditions are crucial for the success of these reactions.

Industrial Production Methods

Industrial-scale production of this compound requires optimization of the reaction conditions to ensure high yield and purity. The use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography is essential to achieve efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form more reactive intermediates.

Reduction: : Reduction reactions can modify the functional groups within the molecule.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are adjusted according to the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the nature of the reactants and conditions. Oxidation typically yields more oxidized derivatives, reduction produces reduced forms, and substitution results in structurally modified analogs.

Wissenschaftliche Forschungsanwendungen

1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide has numerous scientific research applications, including:

Chemistry: : Used as a model compound to study reaction mechanisms and pathways.

Biology: : Investigated for its potential biological activity, including its effects on cellular processes and pathways.

Medicine: : Explored for its pharmacological properties and potential as a therapeutic agent.

Industry: : Employed in the development of advanced materials and chemical processes.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves binding to particular receptors or enzymes, influencing biological processes. The exact pathways and targets are subjects of ongoing research to elucidate its full therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Compared to other dihydropyridine derivatives, 1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique propylsulfonyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Nifedipine: : A well-known dihydropyridine calcium channel blocker.

Amlodipine: : Another calcium channel blocker used in the treatment of hypertension.

Isradipine: : Exhibits potent antihypertensive and anti-anginal effects.

This compound's distinct structure and reactivity profile make it a valuable subject for further research and development in various scientific fields.

Biologische Aktivität

The compound 1-methyl-2-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3S. Its structure features a dihydropyridine core and a tetrahydroisoquinoline moiety, which are known to influence its pharmacological profile.

- Neuroprotective Effects : Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. These compounds may interact with dopaminergic systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Activity : The compound has shown antioxidant properties in various assays. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

- Modulation of Neurotransmitter Systems : The structural components of the compound suggest potential interactions with neurotransmitter receptors, which could modulate synaptic transmission and plasticity .

Study 1: Neuroprotective Properties

A study evaluated the effects of related tetrahydroisoquinoline derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds significantly reduced cell death and apoptosis markers compared to controls. This suggests a protective role against neurodegeneration .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound scavenged free radicals effectively. The results were quantified using DPPH and ABTS assays, showing a dose-dependent response indicative of its potential as an antioxidant agent .

Data Tables

Eigenschaften

IUPAC Name |

1-methyl-2-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-3-11-27(25,26)22-10-8-14-6-7-16(12-15(14)13-22)20-18(23)17-5-4-9-21(2)19(17)24/h4-7,9,12H,3,8,10-11,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWELAJDANYBFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.